2,2-Difluoro-1-(4-fluorophenyl)ethanol
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Overview
Description
2,2-Difluoro-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of two fluorine atoms attached to the same carbon atom, along with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-fluorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming 2,2-Difluoro-1-(4-fluorophenyl)ethanone.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of difluoromethyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,2-Difluoro-1-(4-fluorophenyl)ethanone.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted fluorophenyl ethanols.
Scientific Research Applications
2,2-Difluoro-1-(4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(4-fluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(4-fluorophenyl)ethanone: Similar in structure but with a carbonyl group instead of a hydroxyl group.
2,2-Difluoro-2-(4-fluorophenyl)ethanol: Another fluorinated ethanol derivative with slight structural variations
Uniqueness
2,2-Difluoro-1-(4-fluorophenyl)ethanol is unique due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H7F3O |
---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H |
InChI Key |
PRJOFDKFNPJZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)F |
Origin of Product |
United States |
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